2',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone
Description
2',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone is a propiophenone derivative featuring a 2,4-difluorophenyl group at the ketone position and a 2-thiomethylphenyl moiety at the adjacent carbon. Its molecular formula is C₁₆H₁₃F₂OS, with a molecular weight of approximately 290.33 g/mol (inferred from structurally similar compounds in ). The compound's structure combines fluorine atoms, known for enhancing lipophilicity and metabolic stability, with a sulfur-containing thiomethyl group, which may influence electronic properties and coordination chemistry (e.g., in metal complexes, as suggested by ). While direct synthesis data for this compound is unavailable, analogous propiophenones are synthesized via α-functionalization of carbonyl groups, such as cesium salt-catalyzed reactions ().
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUIZVLOOQXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644348 | |
| Record name | 1-(2,4-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-57-9 | |
| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2,4-difluorobenzaldehyde with 2-thiomethylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’,4’-Difluoro-3-(2-thiomethylphenyl)propiophenone.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4’-Difluoro-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, making it a candidate for drug development and other applications.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
Table 2: Phytotoxic Effects of Propiophenone Analogues ()
| Compound | IC₅₀ (Lactuca sativa) | Key Effects on Plants |
|---|---|---|
| Propiophenone | 0.1 mM | Inhibits root growth, delays germination |
| 4-Methylacetophenone | 0.4 mM | Moderate inhibition of germination and growth |
| 2',4'-Dimethylacetophenone | <0.1 mM | Most phytotoxic; strong germination delay |
Comparison with Target Compound: While direct phytotoxicity data for this compound is unavailable, structural trends from suggest:
- Fluorine vs.
- Thiomethyl Group: The sulfur atom could increase oxidative stress in plants, analogous to phenolic phytotoxins, but this requires experimental validation.
- Synergistic Effects: Mixtures of propiophenone derivatives in showed enhanced phytotoxicity, suggesting that combining fluorine and thiomethyl groups might amplify inhibitory effects .
Physicochemical and Reactivity Properties
- Lipophilicity: Fluorine atoms increase logP values compared to non-fluorinated analogues, improving membrane penetration. The thiomethyl group may further elevate lipophilicity relative to oxygen-containing substituents (e.g., dioxane rings in CAS 884504-25-0) .
- Coordination Chemistry : The thiomethyl group’s sulfur can act as a ligand in metal complexes, as seen in [Ru(acac)₂(tciq)] complexes (). This contrasts with fluorophenyl analogues, which lack such coordination sites.
Biological Activity
2',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 290.33 g/mol. Its structure comprises a propiophenone backbone with fluorine substitutions at the 2' and 4' positions on the phenyl ring, along with a thiomethyl group attached to another phenyl ring. These structural characteristics contribute to its reactivity and biological interactions, which may enhance its lipophilicity and bioavailability .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
- Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The presence of fluorine atoms may enhance binding affinity to enzymes, leading to inhibition of key metabolic pathways involved in disease progression.
- Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways related to inflammation and cancer .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4'-Fluoro-3-(3-fluorophenyl)propiophenone | Contains fluorine substitutions | |
| 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone | Contains trifluoromethyl group | |
| 2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone | Similar thiomethyl substitution |
The combination of fluorine atoms and thiomethyl groups in this compound enhances its reactivity and biological interactions more profoundly than many structurally similar compounds .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential as an anti-inflammatory agent.
- Anticancer Studies : A study involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its efficacy as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
